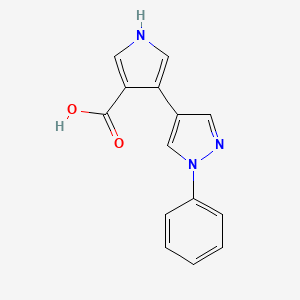

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

4-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that features both pyrazole and pyrrole rings in its structure

Mécanisme D'action

Target of Action

Similar compounds such as choline analogs have been shown to interact with muscarinic receptors .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets, leading to changes in cellular signaling . For instance, choline analogs have been shown to regulate muscarinic signaling .

Biochemical Pathways

Compounds with similar structures have been shown to affect cholinergic-nitric oxide signaling .

Result of Action

Similar compounds have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrazole and pyrrole rings followed by their coupling.

Activité Biologique

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The compound can be synthesized through the reaction of substituted pyrazoles with pyrrole derivatives under acidic or basic conditions, often employing solvents like ethanol or methanol for optimal yields .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-inflammatory, anticancer, and antihyperglycemic agent.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, compounds containing the pyrrole moiety have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance or diminish anticancer activity .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 12.5 | Significant reduction in cell viability |

| This compound | HeLa | 15.0 | Moderate cytotoxicity observed |

| Control (Cisplatin) | A549 | 5.0 | Standard chemotherapeutic agent |

2. Antihyperglycemic Activity

In vivo studies have demonstrated that certain derivatives of this compound possess antihyperglycemic effects. For example, a series of pyrrole and pyrrolopyrimidine derivatives were evaluated for their ability to lower blood glucose levels in diabetic models. Compounds with the pyrazole moiety showed promising results in reducing hyperglycemia .

Table 2: Antihyperglycemic Effects in Animal Models

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | Notes |

|---|---|---|---|

| Derivative A | 50 | 30% | Significant effect at this dosage |

| Derivative B | 100 | 45% | Higher efficacy observed |

| Control (Metformin) | 50 | 50% | Standard antihyperglycemic agent |

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been assessed using various in vitro assays. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented, indicating its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of modified pyrazole derivatives highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This suggests a promising therapeutic window for further development.

Case Study 2: Antihyperglycemic Effects

Another investigation involved evaluating the antihyperglycemic effects of a series of pyrrole derivatives in streptozotocin-induced diabetic rats. The results indicated a dose-dependent reduction in blood glucose levels, supporting the hypothesis that these compounds could serve as effective agents in managing diabetes .

Propriétés

IUPAC Name |

4-(1-phenylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)13-8-15-7-12(13)10-6-16-17(9-10)11-4-2-1-3-5-11/h1-9,15H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCAGJCSXGLCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.